molecular formula C16H19ClN4O3S B2783373 1-(3-chloro-2-methylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide CAS No. 924833-37-4

1-(3-chloro-2-methylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2783373
CAS No.: 924833-37-4
M. Wt: 382.86
InChI Key: KBNRGLRVFJAMGW-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with a carboxamide group and aromatic/heterocyclic moieties. Key structural features include:

  • 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing heterocycle that increases polarity, improving aqueous solubility and metabolic stability compared to non-sulfonated analogs.
  • N,5-Dimethyl substitution: Methyl groups on the triazole ring may modulate electronic properties and reduce susceptibility to oxidative metabolism.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-N-(1,1-dioxothiolan-3-yl)-N,5-dimethyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3S/c1-10-13(17)5-4-6-14(10)21-11(2)15(18-19-21)16(22)20(3)12-7-8-25(23,24)9-12/h4-6,12H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNRGLRVFJAMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C(=O)N(C)C3CCS(=O)(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chloro-2-methylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Synthesis

The molecular structure of the compound is characterized by a triazole ring fused with a tetrahydrothiophene moiety and a chloro-substituted aromatic group. The synthesis typically involves multicomponent reactions that facilitate the formation of the triazole structure through click chemistry methods.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC15H18ClN5O2S
Molecular Weight359.85 g/mol
Key Functional GroupsTriazole, carboxamide, thiophene
Synthesis MethodOne-pot multicomponent reaction

Anticancer Properties

Recent studies have shown that the compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Antiproliferative Activity
In vitro tests conducted on human breast cancer cell lines (e.g., MDA-MB-231 and MCF-7) revealed that the compound has an IC50 value comparable to established chemotherapeutic agents. For example:

  • MDA-MB-231 Cell Line : IC50 = 18.5 μM
  • MCF-7 Cell Line : IC50 = 20.7 μM

These values indicate that the compound is effective in inhibiting cancer cell growth and may serve as a potential candidate for further development in cancer therapy.

The biological activity is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in treated cells.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been linked to enhanced cytotoxicity against tumor cells.

Additional Pharmacological Activities

Beyond its anticancer properties, preliminary studies suggest that this compound may also exhibit antimicrobial and anti-inflammatory activities.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference Studies
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against bacterial strainsOngoing investigations
Anti-inflammatoryReduces inflammatory markers in vitroPreliminary data available

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights structural differences and inferred properties of the target compound versus analogs from the evidence:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₉H₂₁ClN₄O₃S¹ ~420.91 3-Chloro-2-methylphenyl; 1,1-dioxidotetrahydrothiophen-3-yl; N,5-dimethyl High polarity (sulfone group); potential metabolic stability
1-(3-Chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide C₁₈H₁₇ClN₄O 340.81 3-Chloro-4-methylphenyl; 2-methylphenyl Lower polarity; higher lipophilicity due to absence of sulfone
N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide C₁₉H₁₇ClN₄O₂S 408.88 Methoxyphenyl; thioacetamide linker; 1,2,4-triazole core Thioether sulfur may reduce solubility compared to sulfone
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 403.1 Cyano group; pyrazole core Cyano group enhances electronic withdrawal; pyrazole core alters ring strain

Functional Group Impact on Bioactivity

  • Sulfone vs.
  • Chloro-Substituted Aromatic Rings : The 3-chloro-2-methylphenyl group in the target compound offers a distinct substitution pattern compared to 3-chloro-4-methylphenyl () or dichlorophenyl () analogs, which may influence steric interactions in binding pockets.
  • Methyl Substituents: The N,5-dimethyl groups on the triazole ring may reduce metabolic degradation compared to non-methylated analogs, as seen in pyrazole derivatives (e.g., ).

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